![molecular formula C13H13NO2 B1523817 [4-(4-Aminophenoxy)phenyl]methanol CAS No. 1269151-77-0](/img/structure/B1523817.png)
[4-(4-Aminophenoxy)phenyl]methanol
Descripción general
Descripción
“[4-(4-Aminophenoxy)phenyl]methanol” is an organic compound with the molecular formula C13H13NO2 and a molecular weight of 215.25 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “[4-(4-Aminophenoxy)phenyl]methanol” consists of a phenyl ring attached to a methanol group through an aminophenoxy group . The InChI code for this compound is 1S/C13H13NO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9,14H2 .
Physical And Chemical Properties Analysis
“[4-(4-Aminophenoxy)phenyl]methanol” is a powder at room temperature . Its density is predicted to be 1.222±0.06 g/cm3, and its boiling point is predicted to be 399.9±32.0 °C .
Aplicaciones Científicas De Investigación
Catalysis and Organic Synthesis
- Synthesis of Oxazine and Thiazine Derivatives : [4-(4-Aminophenoxy)phenyl]methanol derivatives have been utilized in the synthesis of oxazine and thiazine derivatives via a tandem aza-Piancatelli rearrangement/Michael reaction catalyzed by In(OTf)3. This methodology highlights the compound's versatility in organic synthesis, offering good yields, high selectivity, and short reaction times (B. Reddy et al., 2012).
Material Science
- Development of μ-Chlorido-Bridged Dimanganese(II) Complexes : The Schiff base derived from the condensation of [4-(4-Aminophenoxy)phenyl]methanol has been applied to create μ-chlorido-bridged dimanganese(II) complexes. These complexes exhibit antiferromagnetic interactions and catalytic activity in the oxidation of secondary alcohols to ketones, demonstrating the compound's utility in material science and as catalyst precursors (M. Alexandru et al., 2014).
Analytical Chemistry
- Fluorescence Derivatization for Aromatic Aldehydes : [4-(4-Aminophenoxy)phenyl]methanol has been identified as a precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This application underscores its potential in enhancing detection sensitivity and selectivity in analytical methods (H. Nohta et al., 1994).
Antibacterial Applications
- Synthesis and Antibacterial Properties : Schiff base compounds derived from [4-(4-Aminophenoxy)phenyl]methanol have shown promising antibacterial activities against Staphylococcus aureus and Bacillus cereus. This indicates the potential of these derivatives in developing new antibacterial agents (A. Kakanejadifard et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
[4-(4-aminophenoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-8,15H,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCGURKEQTXOMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)OC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Aminophenoxy)phenyl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[4-(aminomethyl)phenoxy]-N-(4-chlorophenyl)acetamide hydrochloride](/img/structure/B1523736.png)
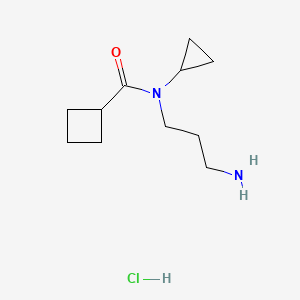
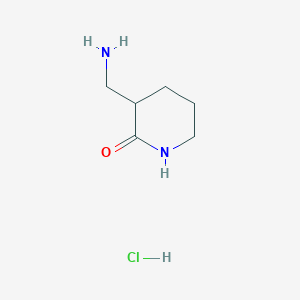
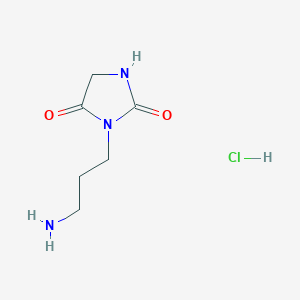

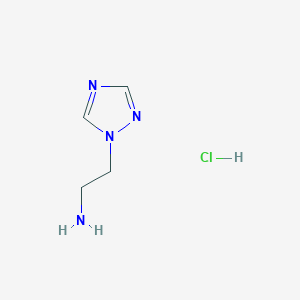
![[4-Bromo-2-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B1523743.png)
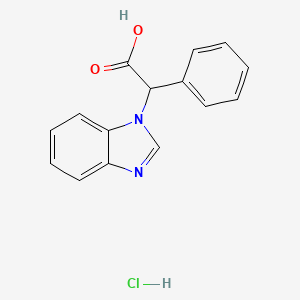
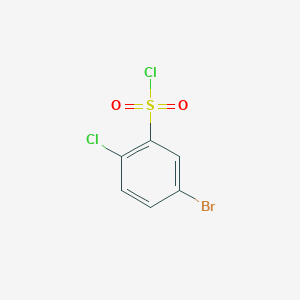
![3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1523751.png)
![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)
![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)
